molecular formula C8H12O3 B14683454 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid CAS No. 31380-45-7

4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid

Cat. No.: B14683454
CAS No.: 31380-45-7
M. Wt: 156.18 g/mol
InChI Key: DXCODEDUMACVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-oxocyclopentanecarboxylate with suitable reagents to form the desired carboxylic acid . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-oxocyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.

Properties

CAS No.

31380-45-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4,4-dimethyl-2-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-8(2)3-5(7(10)11)6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

DXCODEDUMACVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.